

# 2,6-Dimethyl-D-tyrosine applications in drug discovery

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,6-Dimethyl-D-tyrosine

Cat. No.: B1591499

[Get Quote](#)

As a Senior Application Scientist, this guide provides an in-depth exploration of 2,6-Dimethyl-tyrosine (Dmt) and its applications in drug discovery, with a particular focus on the development of novel therapeutics targeting opioid receptors. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary to leverage this unique amino acid in their research.

## A Note on Stereochemistry

While the topic specifies **2,6-Dimethyl-D-tyrosine**, the vast majority of published research in the opioid field utilizes its stereoisomer, 2,6-Dimethyl-L-tyrosine, commonly abbreviated as Dmt.[1][2][3] The two methyl groups on the phenolic ring are the key modification responsible for the unique pharmacological properties of Dmt-containing peptides.[4] These properties include altered receptor affinity, bioactivity, and metabolic stability.[5] The experimental principles and protocols detailed in this guide are fundamentally the same for characterizing peptides containing either the D- or L-isomer. Therefore, this guide will refer to the general "2,6-Dimethyl-tyrosine (Dmt)" to encompass the broad utility of this modification, while drawing upon the extensive data available for the L-isomer.

## Section 1: Introduction to 2,6-Dimethyl-tyrosine (Dmt) in Drug Discovery

### The Rationale for Unnatural Amino Acids

The incorporation of unnatural amino acids is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a peptide's pharmacological profile. 2,6-Dimethyl-tyrosine (Dmt) is a prime example of such a strategic modification.[\[2\]](#) It is a synthetic derivative of tyrosine, distinguished by the addition of two methyl groups at the 2' and 6' positions of the aromatic ring.[\[6\]](#) This seemingly subtle change introduces significant steric hindrance, which fundamentally alters how a Dmt-containing peptide interacts with its biological target.[\[4\]](#)

## Core Application: Modulating Opioid Receptor Activity

The primary application of Dmt in drug discovery has been in the synthesis of novel opioid peptides and peptidomimetics.[\[7\]\[8\]](#) Opioid receptors—primarily the mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ) subtypes—are G-protein coupled receptors (GPCRs) that play a critical role in pain modulation.[\[9\]](#)

Incorporating Dmt in place of the native N-terminal tyrosine in an opioid peptide can lead to several advantageous outcomes:

- Enhanced Receptor Affinity and Potency: The methyl groups can create additional lipophilic interactions with the receptor's binding pocket, often resulting in a substantial increase in binding affinity and functional potency.[\[2\]\[7\]](#)
- Modulation of Receptor Selectivity: The substitution of Dmt for Tyrosine can dramatically alter a peptide's selectivity profile, sometimes enhancing selectivity for a specific receptor subtype or, in other cases, creating a multi-receptor ligand.[\[1\]\[10\]](#) This is highly dependent on the overall peptide sequence.
- Increased Metabolic Stability: The steric bulk of the methyl groups can shield the peptide from enzymatic degradation, increasing its half-life in biological systems and improving its potential as a therapeutic agent.[\[3\]\[5\]](#)
- Switching from Agonist to Antagonist: In certain peptide scaffolds, the Dmt/Tyr substitution can convert a potent agonist into a potent antagonist, a phenomenon of significant interest for therapeutic development.[\[1\]\[10\]](#) For instance, the Dmt-Tic pharmacophore is a well-known motif for  $\delta$ -opioid receptor antagonists.[\[7\]](#)

These properties make Dmt a powerful tool for developing novel analgesics with improved efficacy and potentially fewer side effects.[\[5\]\[11\]](#)

## Section 2: Characterization Workflow for Dmt-Containing Compounds

The evaluation of a novel Dmt-containing compound follows a logical progression from initial target interaction to in vivo efficacy. This workflow ensures a comprehensive understanding of the compound's pharmacological profile.



[Click to download full resolution via product page](#)

Caption: Drug discovery workflow for Dmt-containing compounds.

## Section 3: In Vitro and Ex Vivo Protocols

### Protocol 1: Radioligand Binding Assays

**Objective:** To determine the binding affinity ( $K_i$ ) of a Dmt-containing compound for the  $\mu$ ,  $\delta$ , and  $\kappa$  opioid receptors.

**Causality and Rationale:** This is the foundational assay to confirm that the synthesized compound physically interacts with the intended targets. By comparing the  $K_i$  values across the different receptor subtypes, we can establish the compound's affinity and selectivity profile. A low  $K_i$  value indicates high binding affinity.

**Methodology:** This protocol describes a competitive binding assay. The Dmt-compound (the "competitor") will compete with a known radiolabeled ligand for binding to opioid receptors in membrane preparations from cells engineered to express a single receptor subtype (e.g., HEK293 or CHO cells).

#### Step-by-Step Protocol:

- **Membrane Preparation:**
  - Culture HEK293 cells stably expressing either the human  $\mu$ ,  $\delta$ , or  $\kappa$  opioid receptor.
  - Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
  - Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  - Wash the membrane pellet and resuspend it in an assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
- **Assay Setup:**
  - In a 96-well plate, add the following to each well:

- 50  $\mu$ L of assay buffer (50 mM Tris-HCl, pH 7.4).
- 50  $\mu$ L of the radiolabeled ligand at a fixed concentration (typically near its  $K_d$  value).
  - For  $\mu$ -opioid receptor (MOR): [ $^3$ H]DAMGO.
  - For  $\delta$ -opioid receptor (DOR): [ $^3$ H]DPDPE or [ $^3$ H]Naltrindole (NTI).[12]
  - For  $\kappa$ -opioid receptor (KOR): [ $^3$ H]U69,593.[12]
- 50  $\mu$ L of the Dmt-containing test compound at various concentrations (e.g.,  $10^{-11}$  M to  $10^{-5}$  M).
- 50  $\mu$ L of the prepared cell membrane suspension.

- Controls:
  - Total Binding: No competitor compound is added.
  - Non-specific Binding: Add a high concentration of a non-labeled standard ligand (e.g., 10  $\mu$ M Naloxone) instead of the test compound.

- Incubation and Harvesting:
  - Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
  - Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
  - Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Data Analysis:
  - Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
  - Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

- Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
- Plot the percentage of specific binding against the log concentration of the test compound.
- Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the  $IC_{50}$  value (the concentration of the compound that inhibits 50% of the specific binding).
- Calculate the  $K_i$  value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where  $[L]$  is the concentration of the radioligand and  $K_d$  is its dissociation constant.

## Protocol 2: Functional Assays for GPCR Activation

Objective: To determine if a Dmt-containing compound acts as an agonist, antagonist, or inverse agonist at the opioid receptor and to quantify its potency ( $EC_{50}$  or  $IC_{50}$ ) and efficacy.

Causality and Rationale: Binding to a receptor does not guarantee a biological response. Functional assays are essential to measure the downstream signaling events that occur after ligand binding. Opioid receptors are canonically coupled to the G $\alpha$ i/o subunit, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.<sup>[9]</sup> Additionally, like most GPCRs, they can also signal through the  $\beta$ -arrestin pathway.<sup>[13]</sup> Measuring these distinct pathways allows for a complete characterization and can reveal "biased agonism," where a ligand preferentially activates one pathway over another.

Caption: Key signaling pathways for opioid receptor activation.

### 2A. cAMP Inhibition Assay

Methodology: This assay measures the ability of a Dmt-agonist to inhibit the production of cAMP. Cells are first stimulated with forskolin (a direct activator of adenylyl cyclase) to raise basal cAMP levels, and the ability of the test compound to reverse this effect is measured.

Step-by-Step Protocol:

- Cell Culture: Plate cells expressing the opioid receptor of interest in a 96- or 384-well plate and grow to near confluence.
- Assay Procedure:

- Wash the cells with a serum-free medium or assay buffer.
- Pre-incubate the cells with the Dmt-containing compound at various concentrations for 15-30 minutes.
- Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.
- Incubate for an additional 15-30 minutes.

- Detection:
  - Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit. Common formats include:
    - HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay format.
    - Luminescent Biosensors (e.g., Promega's GloSensor™): Uses a luciferase biosensor that responds to changes in cAMP levels in living cells.[\[13\]](#)
- Data Analysis:
  - Plot the measured signal (inversely proportional to cAMP levels for some kits) against the log concentration of the Dmt-compound.
  - Fit a sigmoidal dose-response curve to determine the EC<sub>50</sub> (for agonists) or IC<sub>50</sub> (for antagonists, tested against a standard agonist).

## 2B. $\beta$ -Arrestin Recruitment Assay

Methodology: This assay measures the recruitment of  $\beta$ -arrestin to the activated opioid receptor. This is a common method to assess G-protein-independent signaling.

Step-by-Step Protocol:

- Cell Lines: Use a specialized reporter cell line, such as the Tango™ GPCR assay system. [\[13\]](#)[\[14\]](#) In these cells, the receptor is fused to a transcription factor, and  $\beta$ -arrestin is fused to

a protease. Ligand-induced recruitment brings the protease close to the receptor, cleaving the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase or  $\beta$ -lactamase).

- Assay Procedure:

- Plate the Tango™ cells in an appropriate assay plate.
- Add the Dmt-containing compound at various concentrations.
- Incubate for several hours (e.g., 6-16 hours) to allow for reporter gene expression.

- Detection:

- Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal using a plate reader.

- Data Analysis:

- Plot the reporter signal against the log concentration of the Dmt-compound.
- Fit a sigmoidal dose-response curve to determine the EC<sub>50</sub>.

## Protocol 3: Ex Vivo Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) Assays

Objective: To evaluate the functional activity of the Dmt-compound in an isolated, physiologically relevant tissue preparation.

Causality and Rationale: These classic organ bath assays bridge the gap between recombinant cell lines and whole-animal studies.<sup>[15]</sup> They assess a compound's ability to inhibit neurotransmitter release, which is a key mechanism of opioid action. The guinea pig ileum (GPI) is rich in  $\mu$ - and  $\kappa$ -opioid receptors, while the mouse vas deferens (MVD) contains  $\mu$ -,  $\delta$ -, and  $\kappa$ -receptors.<sup>[15]</sup> By comparing a compound's activity in both tissues, one can infer its receptor selectivity profile.<sup>[1]</sup>

Step-by-Step Protocol:

- Tissue Preparation:
  - Humanely euthanize a guinea pig or mouse according to approved institutional protocols.
  - Dissect the ileum (from guinea pig) or vas deferens (from mouse).
  - Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with carbogen (95% O<sub>2</sub>, 5% CO<sub>2</sub>).
- Experimental Setup:
  - Attach the tissue to an isometric force transducer to record muscle contractions.
  - Place platinum electrodes in the bath to electrically stimulate the tissue, causing muscle contractions via nerve stimulation.
  - Allow the tissue to equilibrate under a slight resting tension until contractions are stable and reproducible.
- Assay Procedure (Agonist Activity):
  - Once a stable baseline of electrically-evoked contractions is established, add the Dmt-compound to the bath in a cumulative, concentration-dependent manner.
  - Record the inhibition of the contraction height at each concentration.
- Data Analysis:
  - Calculate the percentage inhibition of contraction for each concentration of the test compound.
  - Plot the percent inhibition against the log concentration of the compound.
  - Fit a dose-response curve to determine the IC<sub>50</sub> value, which represents the concentration of the compound that causes a 50% inhibition of the muscle twitch.

| Parameter                              | Description                            | Example Data (Hypothetical) |
|----------------------------------------|----------------------------------------|-----------------------------|
| Compound A (Tyr <sup>1</sup> -Peptide) |                                        |                             |
| K <sub>i</sub> (μ) [nM]                | Binding affinity for μ-opioid receptor | 5.2                         |
| K <sub>i</sub> (δ) [nM]                | Binding affinity for δ-opioid receptor | 15.8                        |
| Selectivity (K <sub>i</sub> δ/μ)       | Ratio of binding affinities            | 3.0                         |
| cAMP EC <sub>50</sub> (μ) [nM]         | Potency in μ-receptor cAMP assay       | 10.5                        |
| GPI IC <sub>50</sub> [nM]              | Potency in Guinea Pig Ileum assay      | 12.1                        |
| MVD IC <sub>50</sub> [nM]              | Potency in Mouse Vas Deferens assay    | 25.3                        |

Table 1: Example Data  
Summary for a Standard Tyr-  
Peptide and a Dmt-Modified  
Peptide.

## Section 4: In Vivo Protocols

### Protocol 4: Animal Models of Analgesia

Objective: To assess the antinociceptive (pain-relieving) efficacy of the Dmt-compound in a living organism.

Causality and Rationale: This is the critical step to determine if the in vitro and ex vivo activity translates into a therapeutic effect. Different pain models are used to simulate different types of clinical pain (e.g., acute thermal pain, inflammatory pain).[\[16\]](#)[\[17\]](#) A successful compound should demonstrate dose-dependent pain relief in these models.

#### 4A. Hot Plate Test (Acute Thermal Pain)

**Methodology:** This model assesses the response to a constant, painful heat stimulus. An effective analgesic will increase the time it takes for the animal to react.[16]

**Step-by-Step Protocol:**

- **Apparatus:** A hot plate apparatus with the surface temperature maintained at a constant, noxious level (e.g.,  $55 \pm 0.5^\circ\text{C}$ ).
- **Acclimation and Baseline:**
  - Allow mice or rats to acclimate to the testing room.
  - Gently place the animal on the hot plate and start a timer.
  - Measure the baseline latency to a pain response (e.g., licking a hind paw, jumping).
  - To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds), after which the animal is immediately removed regardless of response.
- **Drug Administration:**
  - Administer the Dmt-compound via the desired route (e.g., intravenous, intraperitoneal, subcutaneous). Administer a vehicle control to a separate group of animals.
- **Post-Treatment Testing:**
  - At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.
- **Data Analysis:**
  - Calculate the Maximum Possible Effect (%MPE) using the formula:  $\%MPE = [(Test\ Latency - Baseline\ Latency) / (Cut-off\ Time - Baseline\ Latency)] \times 100$ .
  - Plot the %MPE against time to determine the time course of the analgesic effect.
  - Perform the test with multiple doses to generate a dose-response curve and calculate the  $ED_{50}$  (the dose that produces 50% of the maximum effect).

## 4B. Formalin Test (Inflammatory/Tonic Pain)

Methodology: This model is particularly valuable because it produces a biphasic pain response, modeling both acute neurogenic pain and tonic inflammatory pain.[\[16\]](#)

Step-by-Step Protocol:

- Acclimation: Place the animal (typically a rat or mouse) in a clear observation chamber for at least 30 minutes to acclimate.
- Drug Administration: Administer the Dmt-compound or vehicle control at a set time before the formalin injection (e.g., 30 minutes prior for i.p. injection).
- Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 50  $\mu$ L) of dilute formalin solution (e.g., 2-5%) into the plantar surface of one hind paw.
- Observation: Immediately return the animal to the observation chamber and record the total time spent licking, biting, or flinching the injected paw.
  - Phase 1 (Early/Neurogenic): 0-5 minutes post-injection.
  - Phase 2 (Late/Inflammatory): 15-60 minutes post-injection.
- Data Analysis:
  - Compare the total time spent exhibiting pain behaviors in the drug-treated group to the vehicle-treated group for both Phase 1 and Phase 2.
  - A significant reduction in pain behaviors indicates an antinociceptive effect. This model can differentiate between drugs that affect acute pain (Phase 1) and those that are effective against inflammatory pain (Phase 2).

## Section 5: References

- Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare. --INVALID-LINK--
- MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. --INVALID-LINK--

- MedchemExpress. (n.d.). 2,6-Dimethyl-L-tyrosine (Dmt). MedchemExpress.com. --INVALID-LINK--
- Marin Biologic Laboratories. (n.d.). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. --INVALID-LINK--
- Agilent. (n.d.). GPCR Signaling Assays. Agilent. --INVALID-LINK--
- PubMed. (2011). In vitro opioid receptor assays. PubMed. --INVALID-LINK--
- Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays. Thermo Fisher Scientific - US. --INVALID-LINK--
- National Institutes of Health. (2010). Role of 2',6'-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds. NIH. --INVALID-LINK--
- PubMed. (2010). Role of 2',6'-dimethyl-L-tyrosine (Dmt) in some opioid lead compounds. PubMed. --INVALID-LINK--
- ResearchGate. (2010). Role of 2',6'-dimethyl-L-tyrosine (Dmt) in some opioid lead compounds. ResearchGate. --INVALID-LINK--
- PubMed. (2011). Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs. PubMed. --INVALID-LINK--
- PubMed. (n.d.). 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides. PubMed. --INVALID-LINK--
- National Institutes of Health. (2015). Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. NIH. --INVALID-LINK--
- ACS Pharmacology & Translational Science. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Publications. --INVALID-LINK--
- ACS Publications. (n.d.). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive

Profiles. ACS Publications. --INVALID-LINK--

- IRIS - Unife. (2022). Exploring the potential of Pd-catalyzed C-H activation reaction for the synthesis of non-natural amino acid 2,6-dimethyl tyrosine-like (Dmt-like) analogues. IRIS - Unife. --INVALID-LINK--
- ResearchGate. (2015). Rapid Synthesis of Boc-2',6'-dimethyl- L -tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. ResearchGate. --INVALID-LINK--
- ResearchGate. (n.d.). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. ResearchGate. --INVALID-LINK--
- PubMed. (2015). Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics. PubMed. --INVALID-LINK--
- Slideshare. (n.d.). preclinical screening models for Analgesic drugs. Slideshare. --INVALID-LINK--
- Chem-Impex. (n.d.). D-2,6-Dimethyltyrosine. Chem-Impex. --INVALID-LINK--
- Pharmacology. (2011). Discovery of a potent and efficacious peptide derivative for  $\delta/\mu$  opioid agonist/neurokinin 1 antagonist activity with a 2',6'-dimethyl-L-tyrosine: in vitro, in vivo, and NMR-based structural studies. Pharmacology. --INVALID-LINK--
- University of Arizona. (2011). Discovery of a potent and efficacious peptide derivative for  $\delta/\mu$  opioid agonist/neurokinin 1 antagonist activity with a 2',6'- Dimethyl- L -tyrosine: In vitro, in vivo, and NMR-based structural studies. University of Arizona. --INVALID-LINK--
- PMC. (n.d.). An overview of animal models of pain: disease models and outcome measures. PMC. --INVALID-LINK--
- MDPI. (n.d.). Analgesic Peptides: From Natural Diversity to Rational Design. MDPI. --INVALID-LINK--
- IRIS-BOA - Milano-Bicocca. (n.d.). Evaluation of pain components in an animal model of chronic inflammatory pain: a study towards new therapeutics. IRIS-BOA - Milano-Bicocca. --

INVALID-LINK--

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Role of 2',6'-Dimethyl-L-Tyrosine (Dmt) in Some Opioid Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of 2',6'-dimethyl-L-tyrosine (Dmt) on pharmacological activity of cyclic endomorphin-2 and morphiceptin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a potent and efficacious peptide derivative for  $\delta/\mu$  opioid agonist/neurokinin 1 antagonist activity with a 2',6'-dimethyl-L-tyrosine: in vitro, in vivo, and NMR-based structural studies. | The Department of Pharmacology [pharmacology.arizona.edu]
- 6. researchgate.net [researchgate.net]
- 7. Rapid Synthesis of Boc-2',6'-dimethyl-L-tyrosine and Derivatives and Incorporation into Opioid Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. marinbio.com [marinbio.com]
- 10. Role of 2',6'-dimethyl-L-tyrosine (Dmt) in some opioid lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biocompare.com [biocompare.com]
- 14. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]

- 17. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,6-Dimethyl-D-tyrosine applications in drug discovery]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591499#2-6-dimethyl-d-tyrosine-applications-in-drug-discovery]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)